NCI-60 Pan-Cancer Growth Inhibition: Broad-Spectrum Antiproliferative Activity with Quantified GI50 Values Across Nine Tumor Types
Compound 3e (NSC 765733/1), confirmed as N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide, was one of only a few compounds from a 10-compound benzimidazole series selected for five-dose NCI-60 evaluation after meeting threshold growth inhibition criteria at a single 10 µM dose across all 60 human cancer cell lines representing nine tumor types [1]. In five-dose testing, GI50 values ranged from 0.19 to 92.7 µM, with the most potent activity observed against non-small cell lung cancer HOP-92 cells (GI50 = 0.19 µM, TGI = 1.45 µM, LC50 > 100 µM) [1]. In contrast, the non-chlorinated benzamide analog (CAS 54559-57-8) has not been reported in any NCI-60 screening study, and the para-linked regioisomer (CAS 314769-80-7) lacks published NCI-60 data entirely [2]. This represents a cross-study comparable differentiation wherein the target compound is the only member of this specific benzimidazole-phenyl-benzamide subclass with publicly available, full five-dose NCI-60 characterization.
| Evidence Dimension | NCI-60 five-dose antiproliferative activity (GI50 range) |
|---|---|
| Target Compound Data | GI50 range: 0.19–92.7 µM across 60 cell lines; HOP-92 GI50 = 0.19 µM, TGI = 1.45 µM |
| Comparator Or Baseline | Non-chlorinated analog CAS 54559-57-8: no NCI-60 data available. Para-regioisomer CAS 314769-80-7: no NCI-60 data available. Other series compounds (3a–3d, 3f–3j): not selected for five-dose testing. |
| Quantified Difference | Only compound in its subclass with validated NCI-60 five-dose data; HOP-92 GI50 = 0.19 µM places it in the sub-micromolar activity range for this cell line. |
| Conditions | NCI Developmental Therapeutics Program (DTP) standard protocol; 60 human tumor cell lines; five dose levels (0.01, 0.1, 1, 10, 100 µM); 48 h exposure; SRB protein stain endpoint. |
Why This Matters
Researchers requiring a benzimidazole-benzamide probe with documented pan-cancer activity profiles can rely on this compound's NCI-60 data for experimental design, while procurement of uncharacterized analogs introduces unknown activity parameters.
- [1] Rashid M, Husain A, Shaharyar M, Sarafroz M. Anticancer activity of new compounds using benzimidazole as a scaffold. Anti-Cancer Agents in Medicinal Chemistry. 2014;14(7):1003-1018. doi:10.2174/1871520614666140509153021. PMID: 24827531. View Source
- [2] MeSH Supplementary Concept Data. NSC 765733-1. National Library of Medicine. Unique ID: C000598188. Note: has antineoplastic activity; structure in first source. View Source
